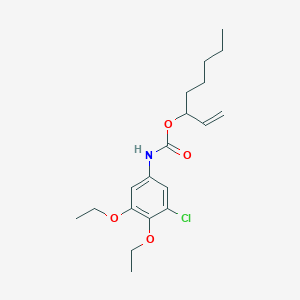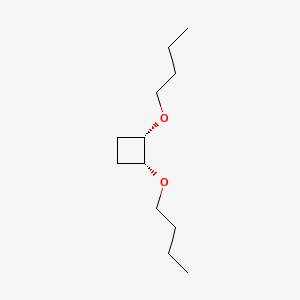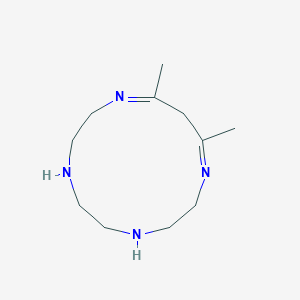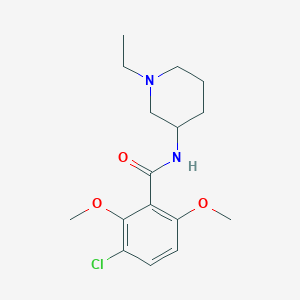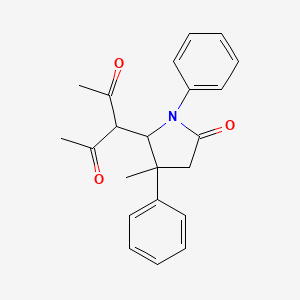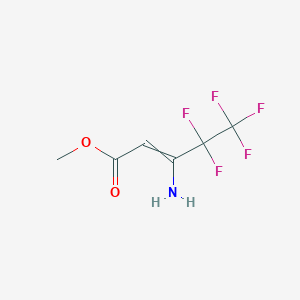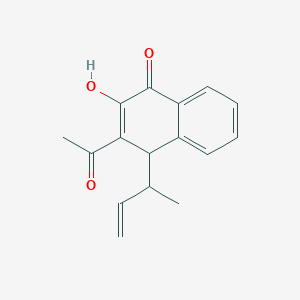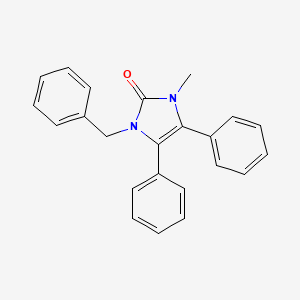
N,N'-Bis(4-chlorophenyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-chlorophenyl)-N-nitrosourea is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-chlorophenyl and nitroso groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorophenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline with phosgene to form N,N’-bis(4-chlorophenyl)urea, which is then treated with nitrous acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
Industrial production of N,N’-Bis(4-chlorophenyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-chlorophenyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Products where the chlorophenyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
N,N’-Bis(4-chlorophenyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N-nitrosourea involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the inhibition of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-chlorophenyl)urea: Similar structure but lacks the nitroso group.
N,N’-Bis(4-chlorophenyl)thiourea: Contains sulfur instead of oxygen.
N,N’-Bis(4-chlorophenyl)hydrazine: Contains a hydrazine group instead of the nitroso group.
Uniqueness
N,N’-Bis(4-chlorophenyl)-N-nitrosourea is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications.
Propriétés
Numéro CAS |
84784-23-6 |
|---|---|
Formule moléculaire |
C13H9Cl2N3O2 |
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
1,3-bis(4-chlorophenyl)-1-nitrosourea |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-1-5-11(6-2-9)16-13(19)18(17-20)12-7-3-10(15)4-8-12/h1-8H,(H,16,19) |
Clé InChI |
URJCKZPTGSQMMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)Cl)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
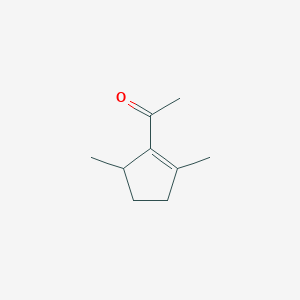
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)

